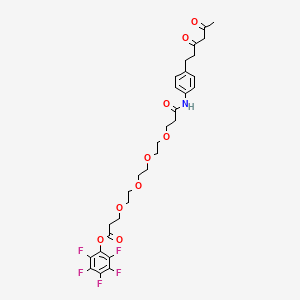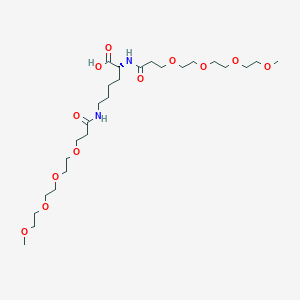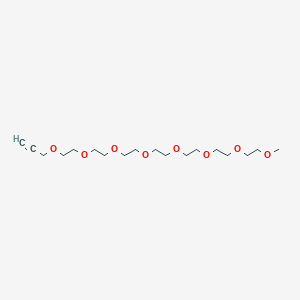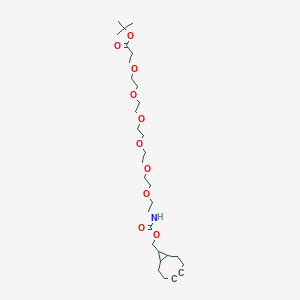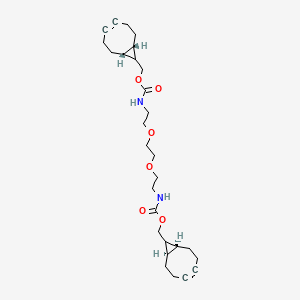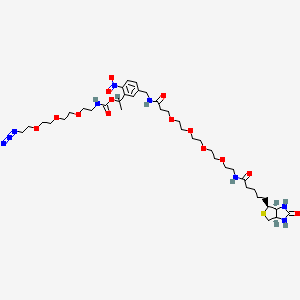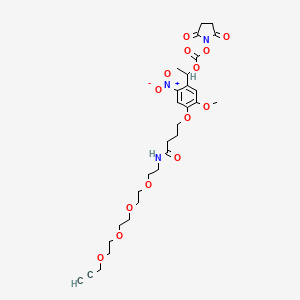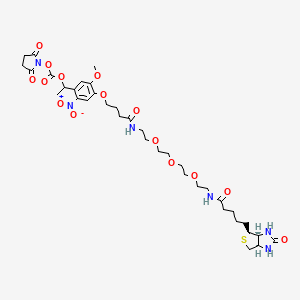
PC Biotin-PEG3-NHS ester
Overview
Description
PC Biotin-PEG3-NHS ester is a unique amine-reactive, photocleavable biotin reagent. It contains a biotin moiety linked to the amine-reactive N-hydroxysuccinimidyl mixed carbonate through a spacer arm containing a photocleavable moiety. This compound allows for reagent-free release of captured biomolecules from streptavidin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PC Biotin-PEG3-NHS ester involves the reaction of biotin with N-hydroxysuccinimidyl mixed carbonate. The reaction typically occurs under mild conditions, with the biotin moiety being linked to the amine-reactive N-hydroxysuccinimidyl mixed carbonate through a spacer arm containing a photocleavable moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PC Biotin-PEG3-NHS ester primarily undergoes substitution reactions. The N-hydroxysuccinimidyl portion of the compound reacts specifically with primary amine groups on the target molecules to form a carbamate linkage .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines and mild bases. The reactions typically occur under mild conditions, with the captured biomolecules being efficiently photoreleased using a near-UV, low-intensity lamp (e.g., 365 nm lamp at 1-5 mW/cm²) .
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which can be efficiently photoreleased from streptavidin .
Scientific Research Applications
PC Biotin-PEG3-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent in click chemistry.
Biology: Employed in the biotinylation of proteins and other biomolecules for various assays.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated products for research and development purposes.
Mechanism of Action
The mechanism of action of PC Biotin-PEG3-NHS ester involves the specific reaction of the N-hydroxysuccinimidyl portion with primary amine groups on target molecules to form a carbamate linkage. The captured biomolecules can then be efficiently photoreleased using a near-UV, low-intensity lamp . This reagent allows for reagent-free release of the captured biomolecules from streptavidin .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG3-NHS ester: Similar in structure but lacks the photocleavable moiety.
Biotin-PEG4-NHS ester: Contains an additional ethylene glycol unit in the spacer arm.
Biotin-PEG2-NHS ester: Contains one less ethylene glycol unit in the spacer arm.
Uniqueness
PC Biotin-PEG3-NHS ester is unique due to its photocleavable moiety, which allows for the reagent-free release of captured biomolecules from streptavidin . This feature makes it particularly useful in applications where the release of biomolecules without additional reagents is desired .
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N6O15S/c1-23(56-36(48)57-41-32(45)9-10-33(41)46)24-20-27(51-2)28(21-26(24)42(49)50)55-13-5-8-31(44)38-12-15-53-17-19-54-18-16-52-14-11-37-30(43)7-4-3-6-29-34-25(22-58-29)39-35(47)40-34/h20-21,23,25,29,34H,3-19,22H2,1-2H3,(H,37,43)(H,38,44)(H2,39,40,47)/t23?,25-,29-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMRLAFOFNACR-VTJXTUSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N6O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




